"1-Butanol, 4-(ethenyloxy)-" chemical properties and structure
"1-Butanol, 4-(ethenyloxy)-" chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Butanol, 4-(ethenyloxy)-, also known by its synonyms 4-(vinyloxy)butan-1-ol and 1,4-butanediol monovinyl ether, is a bifunctional organic molecule possessing both a primary alcohol and a vinyl ether functional group.[1][2] This unique structure allows it to participate in a variety of chemical reactions, making it a valuable monomer and intermediate in polymer chemistry and organic synthesis.[3] This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications.
Chemical Structure and Properties
The chemical structure of 1-Butanol, 4-(ethenyloxy)- consists of a four-carbon butyl chain with a hydroxyl group at one terminus and a vinyloxy group at the other.
Table 1: Chemical Identifiers and Nomenclature
| Identifier | Value |
| IUPAC Name | 4-(Ethenyloxy)butan-1-ol |
| CAS Number | 17832-28-9[2] |
| Molecular Formula | C6H12O2[2] |
| Synonyms | 4-(Vinyloxy)butan-1-ol, 1,4-Butanediol monovinyl ether, Hydroxybutyl vinyl ether (HBVE)[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 116.16 g/mol | [2] |
| Appearance | Colorless to light yellow liquid | [3] |
| Density | 0.939 g/mL at 25 °C | [3] |
| Boiling Point | 95 °C at 20 mmHg | [3] |
| Melting Point | -33 °C | [3] |
| Flash Point | 185 °F (85 °C) | [2][3] |
| Water Solubility | 75 g/L at 20 °C | [3] |
| Refractive Index | n20/D 1.444 | [3] |
Experimental Protocols
Synthesis: Vinylation of 1,4-Butanediol
The primary industrial synthesis of 1-Butanol, 4-(ethenyloxy)- involves the vinylation of 1,4-butanediol with acetylene.[2][4] This reaction is typically catalyzed by a strong base.
General Procedure:
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Catalyst Preparation: A strong base, such as potassium hydroxide or a superbase system like CsF-NaOH, is used as a catalyst.[4] In the case of heterogeneous catalysis, potassium hydroxide can be supported on carriers like aluminum oxide or silica gel.[4]
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Reaction Setup: 1,4-butanediol is charged into a suitable reactor.
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Vinylation Reaction: Acetylene gas is introduced into the reactor under pressure (e.g., 1.0–1.2 MPa) and at an elevated temperature (e.g., 138–140 °C).[4] The reaction mixture is stirred to ensure efficient contact between the reactants and the catalyst.
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Reaction Monitoring and Work-up: The progress of the reaction is monitored by techniques such as gas chromatography to determine the conversion of 1,4-butanediol and the yield of the desired product. Upon completion, the catalyst is neutralized or removed by filtration.
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Purification: The crude product is purified by distillation under reduced pressure to isolate 1-Butanol, 4-(ethenyloxy)- from unreacted starting materials and byproducts. A common byproduct is the divinylation product, 1,4-bis(vinyloxy)butane.[4]
Spectroscopic Characterization
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¹H NMR Spectroscopy: The proton NMR spectrum is a key analytical tool for confirming the structure of 1-Butanol, 4-(ethenyloxy)-. Expected signals would include those for the vinyl protons, the methylene protons adjacent to the ether oxygen and the hydroxyl group, and the other methylene protons of the butyl chain.
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¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule.
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FTIR Spectroscopy: The infrared spectrum would show characteristic absorption bands for the O-H stretch of the alcohol, the C=C stretch of the vinyl group, and the C-O stretches of the ether and alcohol functionalities. While a detailed interpretation is beyond the scope of this guide, the PubChem database indicates the availability of FTIR and ¹H NMR spectra for this compound.[1]
Visualizations
Chemical Structure of 1-Butanol, 4-(ethenyloxy)-
Caption: 2D structure of 1-Butanol, 4-(ethenyloxy)-.
Synthesis Workflow
Caption: General workflow for the synthesis of 1-Butanol, 4-(ethenyloxy)-.
Biological Activity and Signaling Pathways
Currently, there is a lack of publicly available scientific literature detailing specific biological activities or involvement in signaling pathways for 1-Butanol, 4-(ethenyloxy)-. Its primary applications are in the field of industrial polymer chemistry. General toxicological information for vinyl ethers suggests the potential for mild irritation to the eyes and respiratory tract, and effects on the central nervous system at high concentrations.
Applications
The dual functionality of 1-Butanol, 4-(ethenyloxy)- makes it a versatile building block in chemical synthesis.
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Reactive Diluent: It is used as a reactive diluent in UV-curable coatings and inks, where it helps to reduce viscosity and participates in the polymerization process.
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Monomer for Copolymers: The vinyl ether group can undergo polymerization, while the hydroxyl group provides a site for further modification or cross-linking. This makes it a useful comonomer in the production of specialty polymers with tailored properties such as adhesion and flexibility.
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Intermediate in Organic Synthesis: The hydroxyl and vinyl ether groups can be selectively reacted to introduce new functionalities, making it a valuable intermediate in the synthesis of more complex molecules.
Logical Relationship of Applications
Caption: Relationship between 1-Butanol, 4-(ethenyloxy)- and its industrial applications.
